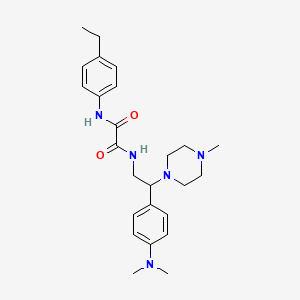

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-ethylphenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-ethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N5O2/c1-5-19-6-10-21(11-7-19)27-25(32)24(31)26-18-23(30-16-14-29(4)15-17-30)20-8-12-22(13-9-20)28(2)3/h6-13,23H,5,14-18H2,1-4H3,(H,26,31)(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWDENMYRVZQHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-ethylphenyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural components suggest possible interactions with various biological targets, leading to diverse therapeutic applications.

- Molecular Formula : C23H30N6O4

- Molecular Weight : 454.5 g/mol

- CAS Number : 900006-28-2

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its anticonvulsant, anticancer, and anti-inflammatory properties.

Anticonvulsant Activity

Research indicates that derivatives with similar structural motifs exhibit anticonvulsant properties. For instance, studies on related compounds have shown protective effects against seizures in animal models when administered at specific doses. The anticonvulsant activity is often assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Table 1: Summary of Anticonvulsant Activity

| Compound | Dose (mg/kg) | MES Test Results | scPTZ Test Results |

|---|---|---|---|

| Compound A | 100 | Protection observed | No significant effect |

| Compound B | 300 | High protection | Moderate protection |

| N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-ethylphenyl)oxalamide | TBD | TBD | TBD |

Note: TBD indicates that specific data for this compound is not yet available in the literature.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds featuring the dimethylamino and piperazine moieties. For example, derivatives have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic cancer (Panc-1). The mechanism of action appears to involve inhibition of cell growth and induction of apoptosis.

Table 2: Anticancer Activity Findings

| Compound | Cell Line | Concentration (μM) | Effect Observed |

|---|---|---|---|

| Compound X | MDA-MB-231 | 1 & 2 | Complete inhibition of colony growth |

| Compound Y | Panc-1 | 2 | Significant reduction in cell viability |

Anti-inflammatory Properties

Compounds with similar chemical structures have also been evaluated for their anti-inflammatory effects. The presence of the dimethylamino group has been linked to enhanced antioxidant activity, contributing to reduced inflammation in vitro.

Table 3: Anti-inflammatory Activity

| Compound | Test System | Effect Observed |

|---|---|---|

| Compound Z | RAW 264.7 macrophages | Reduced cytokine production |

Case Studies

Several case studies highlight the potential therapeutic applications of N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-ethylphenyl)oxalamide:

- Anticonvulsant Efficacy : In a study involving a series of piperazine derivatives, one compound demonstrated significant protection against induced seizures at a dose of 300 mg/kg, indicating a promising avenue for developing new anticonvulsants.

- Anticancer Research : A derivative similar to N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-ethylphenyl)oxalamide showed a marked decrease in tumor cell viability in both MDA-MB-231 and Panc-1 models, suggesting further investigation into its mechanism could yield valuable insights for cancer therapy.

- Inflammation Studies : The compound's ability to modulate inflammatory responses was assessed using macrophage cultures, revealing its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous oxalamide derivatives, focusing on structural variations, molecular properties, and inferred biological implications.

Substituent Variations in Aromatic Groups

- Target compound : 4-Ethylphenyl (electron-donating group) at the N2 position.

- N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-nitrophenyl)oxalamide (): Replaces 4-ethylphenyl with a 4-nitrophenyl group (electron-withdrawing nitro substituent). Molecular weight: 452.5 g/mol (vs. ~424–452 g/mol for ethylphenyl analogs). The nitro group may reduce metabolic stability but enhance binding affinity in redox-sensitive systems .

- N1-(4-(dimethylamino)phenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide (): Substitutes 4-ethylphenyl with 4-methoxyphenyl. Methoxy groups improve solubility but may alter pharmacokinetics due to increased polarity .

Piperazine and Side-Chain Modifications

- N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide (): Features a phenylethyl group at N2 and a 4-methoxyphenyl at N1. Molecular weight: 424.5 g/mol.

N1-(4-ethylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide ():

Data Table: Key Structural and Molecular Comparisons

*Estimated based on analogous structures.

Research Findings and Implications

- Electronic Effects : Electron-donating groups (e.g., ethyl, methoxy) at N2 improve solubility and may prolong half-life compared to nitro-substituted analogs .

- Piperazine Role : 4-Methylpiperazine (target compound) balances lipophilicity and basicity, whereas 4-methoxyphenylpiperazine () introduces additional aromaticity for receptor targeting .

- Synthetic Challenges: Derivatives with bulky N2 groups (e.g., phenylethyl in ) require optimized coupling conditions, as noted in azetidione synthesis methods ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.